molecular formula C14H11P B3178520 Ethynyldiphenylphosphine CAS No. 6104-47-8

Ethynyldiphenylphosphine

Cat. No.: B3178520
CAS No.: 6104-47-8
M. Wt: 210.21 g/mol
InChI Key: XRINTCBCHUYEDP-UHFFFAOYSA-N
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Description

Ethynyldiphenylphosphine is an organophosphorus compound with the molecular formula C14H11P. It is characterized by the presence of a phosphine group attached to an ethynyl group, which in turn is bonded to two phenyl rings. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethynyldiphenylphosphine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with acetylene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the ethynyl group. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar principles as laboratory synthesis. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. Industrial processes also emphasize safety and environmental considerations, ensuring that the production methods are sustainable and minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: Ethynyldiphenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which ethynyldiphenylphosphine exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Properties

IUPAC Name

ethynyl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRINTCBCHUYEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CP(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447253
Record name Phosphine, ethynyldiphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6104-47-8
Record name Phosphine, ethynyldiphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethynyldiphenylphosphine
Reactant of Route 2
Reactant of Route 2
Ethynyldiphenylphosphine
Reactant of Route 3
Ethynyldiphenylphosphine
Reactant of Route 4
Ethynyldiphenylphosphine
Reactant of Route 5
Ethynyldiphenylphosphine
Reactant of Route 6
Ethynyldiphenylphosphine

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